molecular formula C9H16BrN3O3Si B14031987 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B14031987
M. Wt: 322.23 g/mol
InChI Key: UYFPAFPBRGNKRA-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a nitro group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps:

    Bromination: The addition of a bromine atom to the appropriate position on the ring.

    Protection and Functionalization: The attachment of the trimethylsilyl-ethoxy-methyl group to the imidazole ring.

Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Deprotection Reactions: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the original compound .

Scientific Research Applications

4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. The trimethylsilyl-ethoxy-methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the imidazole ring.

    4-Bromo-2-nitrobenzoic acid: Features a carboxylic acid group instead of the imidazole ring.

Uniqueness

4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H16BrN3O3Si

Molecular Weight

322.23 g/mol

IUPAC Name

2-[(4-bromo-2-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)11-9(12)13(14)15/h6H,4-5,7H2,1-3H3

InChI Key

UYFPAFPBRGNKRA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1[N+](=O)[O-])Br

Origin of Product

United States

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